molecular formula C22H23ClFN3O3 B13426107 Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride

Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride

Cat. No.: B13426107
M. Wt: 431.9 g/mol
InChI Key: YXGOZNIFGUKCSC-UHFFFAOYSA-N
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Description

Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride is a chemical compound used as an impurity standard in the pharmaceutical industry. It is related to droperidol, a medication used to prevent nausea and vomiting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Droperidol Imp. D (EP) typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole ring, followed by the introduction of the fluorophenyl group and the tetrahydropyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for Droperidol Imp. D (EP) would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring purity, and adhering to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Droperidol Imp. D (EP) can undergo various chemical reactions, including:

    Oxidation: Conversion of the tetrahydropyridine ring to its corresponding oxide.

    Reduction: Reduction of the oxo groups to hydroxyl groups.

    Substitution: Substitution reactions involving the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield the corresponding N-oxide, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Droperidol Imp. D (EP) has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in quality control processes to ensure the purity and efficacy of pharmaceutical products.

Mechanism of Action

The mechanism of action of Droperidol Imp. D (EP) involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Droperidol Imp. D (EP) include other impurities and analogs of droperidol, such as:

  • Droperidol Imp. A
  • Droperidol Imp. B
  • Droperidol Imp. C

Uniqueness

Droperidol Imp. D (EP) is unique due to its specific chemical structure, which includes the fluorophenyl group and the benzimidazole ring. This uniqueness may confer distinct pharmacological properties and interactions compared to other similar compounds.

Conclusion

Droperidol Imp. D (EP) is a valuable compound in the pharmaceutical industry, with applications in research, quality control, and potential therapeutic uses. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for its effective utilization.

Properties

Molecular Formula

C22H23ClFN3O3

Molecular Weight

431.9 g/mol

IUPAC Name

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxido-3,6-dihydro-2H-pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;hydrochloride

InChI

InChI=1S/C22H22FN3O3.ClH/c23-17-9-7-16(8-10-17)21(27)6-3-13-26(29)14-11-18(12-15-26)25-20-5-2-1-4-19(20)24-22(25)28;/h1-2,4-5,7-11H,3,6,12-15H2,(H,24,28);1H

InChI Key

YXGOZNIFGUKCSC-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CC=C1N2C3=CC=CC=C3NC2=O)(CCCC(=O)C4=CC=C(C=C4)F)[O-].Cl

Origin of Product

United States

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